molecular formula C12H11ClN2O2 B8382991 1-[1-(4-Chlorophenyl)pyrazol-3-yl]oxypropan-2-one

1-[1-(4-Chlorophenyl)pyrazol-3-yl]oxypropan-2-one

Cat. No. B8382991
M. Wt: 250.68 g/mol
InChI Key: FNCJHFLAQILDGN-UHFFFAOYSA-N
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Patent
US09271501B2

Procedure details

5.50 g (28.3 mmol) 1-(4-chlorophenyl)pyrazol-3-ol, 3.91 g (28.3 mmol) potassium carbonate and 50 mg sodium iodide in 30 ml DMF have been stirred for 5 min at ambient temperature. Then 2.62 g (28.3 mmol) chloroacetone have been added dropwise while stirring which was continued at 60° C. for 5 h. The mixture was poured into excess 10% aqueous lithium chloride solution and extracted with ethyl acetate three times. The combined extracts have been washed with 10% lithium chloride solution twice and dried with sodium sulfate. After removal of the solvent in vacuo the crude product has been purified by chromatography on silica. Yield 6.5 g. The product was used for the next step.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][C:10]([OH:13])=[N:9]2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].Cl[CH2:23][C:24](=[O:26])[CH3:25].[Cl-].[Li+]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[CH:11][C:10]([O:13][CH2:23][C:24](=[O:26])[CH3:25])=[N:9]2)=[CH:6][CH:7]=1 |f:1.2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1N=C(C=C1)O
Name
Quantity
3.91 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.62 g
Type
reactant
Smiles
ClCC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Li+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
WASH
Type
WASH
Details
The combined extracts have been washed with 10% lithium chloride solution twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo the crude product
CUSTOM
Type
CUSTOM
Details
has been purified by chromatography on silica

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClC1=CC=C(C=C1)N1N=C(C=C1)OCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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